molecular formula C6H13Cl2NO B3057203 2-[Bis(2-chloroethyl)amino]ethanol CAS No. 7747-69-5

2-[Bis(2-chloroethyl)amino]ethanol

Cat. No. B3057203
CAS RN: 7747-69-5
M. Wt: 186.08 g/mol
InChI Key: AFMIOSNPRWXXRX-UHFFFAOYSA-N
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Description

“2-[Bis(2-chloroethyl)amino]ethanol” is a chemical compound used as a pharmaceutical intermediate . It is also known as Bis(2-chloroethyl)amine hydrochloride .


Synthesis Analysis

The synthesis of “2-[Bis(2-chloroethyl)amino]ethanol” involves the reaction of diethanolamine and thionyl chloride . The process involves dissolving thionyl chloride in chloroform and dropping a mixture of diethanolamine and chloroform below 0°C. The droplet acceleration is controlled to maintain the temperature at -4-6 ℃ .


Molecular Structure Analysis

The molecular formula of “2-[Bis(2-chloroethyl)amino]ethanol” is C4H9Cl2N·HCl . The molecular weight is 178.49 .


Chemical Reactions Analysis

The chemical reactions involving “2-[Bis(2-chloroethyl)amino]ethanol” are complex and can be analyzed using gas chromatography . The most common method to analyze for acid gases in amine solutions is by wet chemistry titration, which is both tedious and time-consuming .


Physical And Chemical Properties Analysis

“2-[Bis(2-chloroethyl)amino]ethanol” is a white to yellow solid . It has a melting point of 212-214℃ , a boiling point of 204.2°C at 760 mmHg , and a flash point of 77.3°C . It is soluble .

Scientific Research Applications

Cytotoxicity Studies

  • Ethanol Mustard in Cancer Research : Ethanol mustard has been studied for its cytotoxic effects. It was found to be less cytotoxic compared to mechlorethamine towards murine bone marrow progenitor cells and L1210 leukemia cells (Naujokaitis, Fisher, & Rabinovitz, 1981).

  • Polymer-Based Cytotoxicity Studies : Research has been conducted on polymers containing the cytotoxic bis(2-chloroethyl)amino group, exploring their use in cancer treatment. These studies involve examining the polymers' cytotoxicity against various cancer cell lines (Molz, Ringsdorf, Abel, & Cox, 1980).

Chemical Synthesis and Properties

  • Synthesis of Azomethines : Ethanol mustard has been utilized in the synthesis of azomethines, which are colored crystalline products used in various chemical applications (Shinkorenko, Pilyugin, Sidorchuk, & Yavorskii, 2004).

  • Synthesis of Novel Compounds : Research includes the synthesis of new compounds involving ethanol mustard. This includes exploration of novel cyclophosphamide derivatives and their potential applications in the pharmaceutical industry (Yamashita, Usui, Osakabe, & Oshikawa, 1997).

Miscellaneous Applications

  • Sensing Properties : Ethanol mustard derivatives have been examined for their sensing properties, particularly in detecting volatile organic compounds. This research offers insights into potential applications in environmental monitoring and safety (Taşcıoǧlu, Yalçın, Dumludaǧ, & Kakı, 2013).

  • Oligonucleotide Interactions : Studies have also been conducted on the interactions of ethanol mustard derivatives with DNA, exploring the efficiency of intramolecular excimer forming probes. This research contributes to the understanding of DNA interactions and potential applications in molecular biology (Kitamura, Nimura, Yamana, & Shimidzu, 1991).

Safety and Hazards

“2-[Bis(2-chloroethyl)amino]ethanol” is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and genetic defects . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2NO/c7-1-3-9(4-2-8)5-6-10/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMIOSNPRWXXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276167
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(2-chloroethyl)amino]ethanol

CAS RN

7747-69-5
Record name 2-[bis(2-chloroethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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